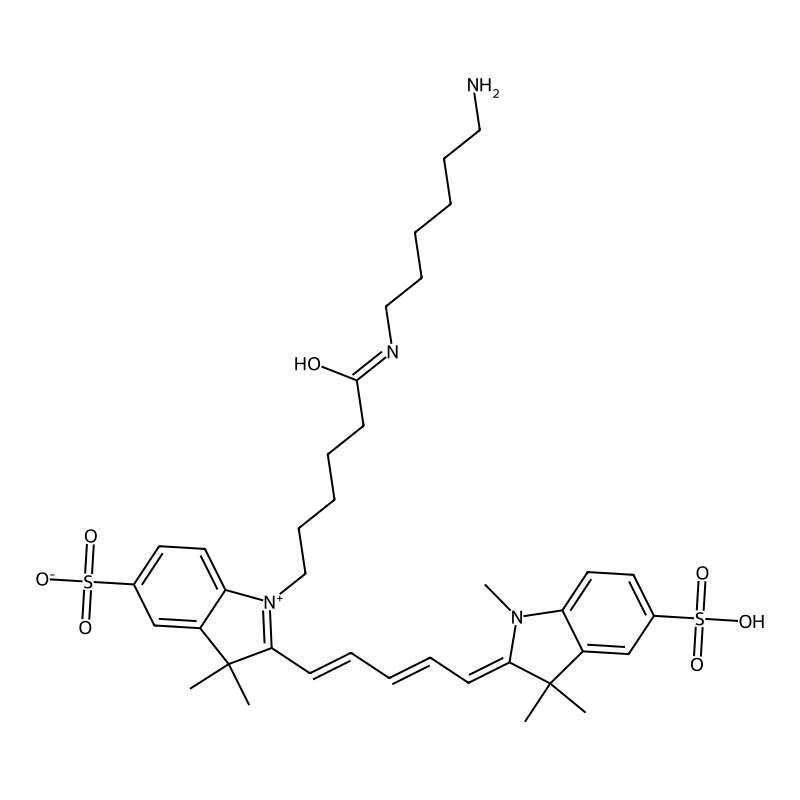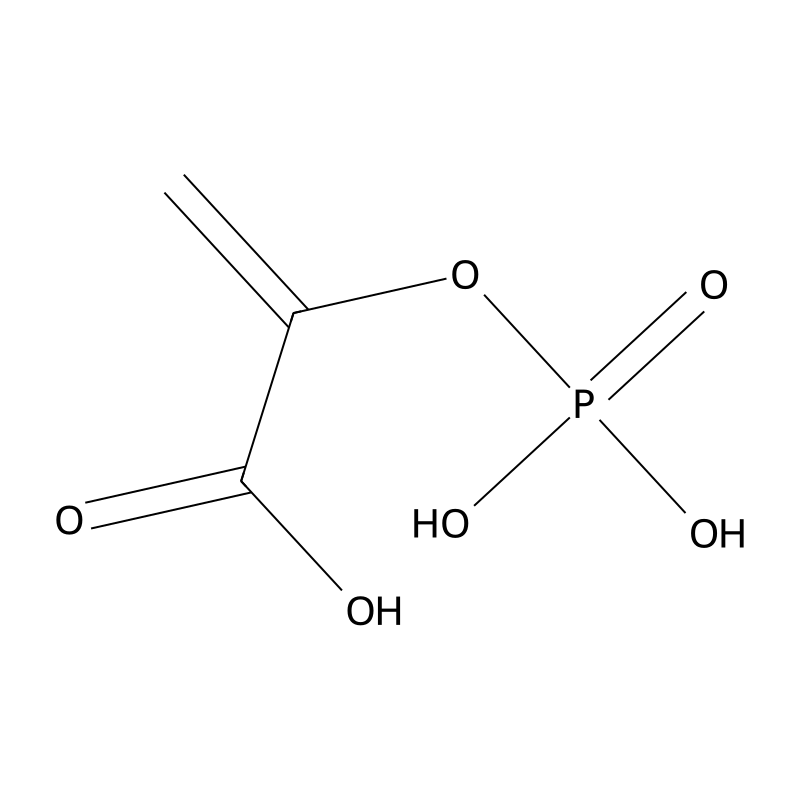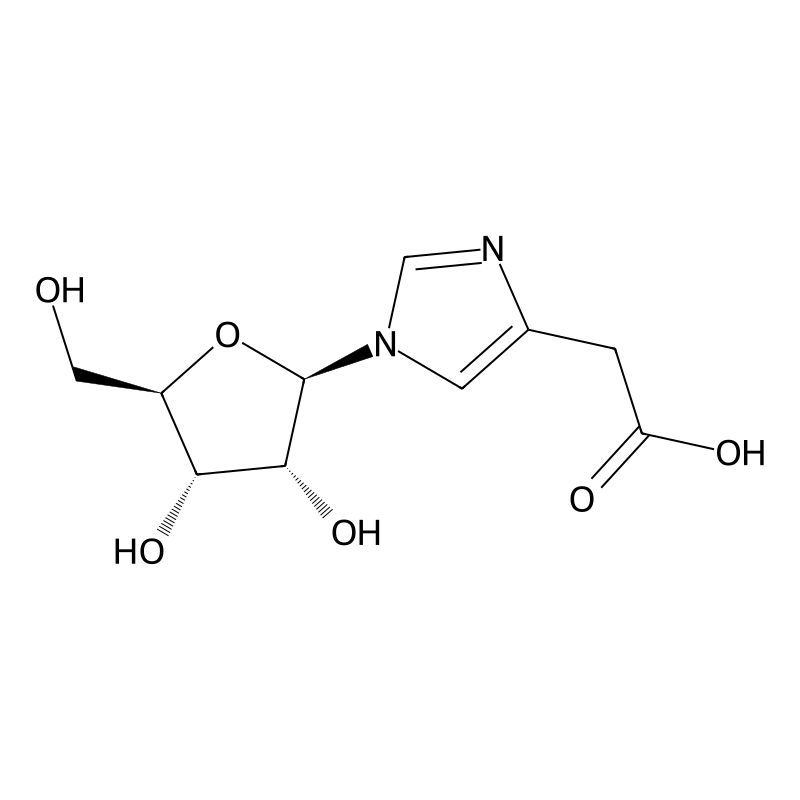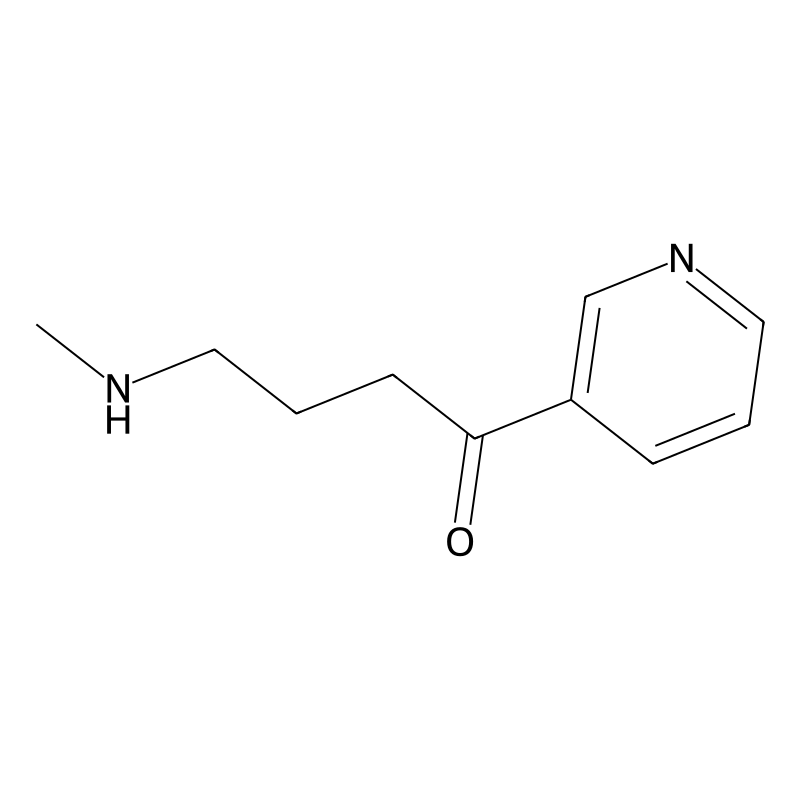Kirromycin
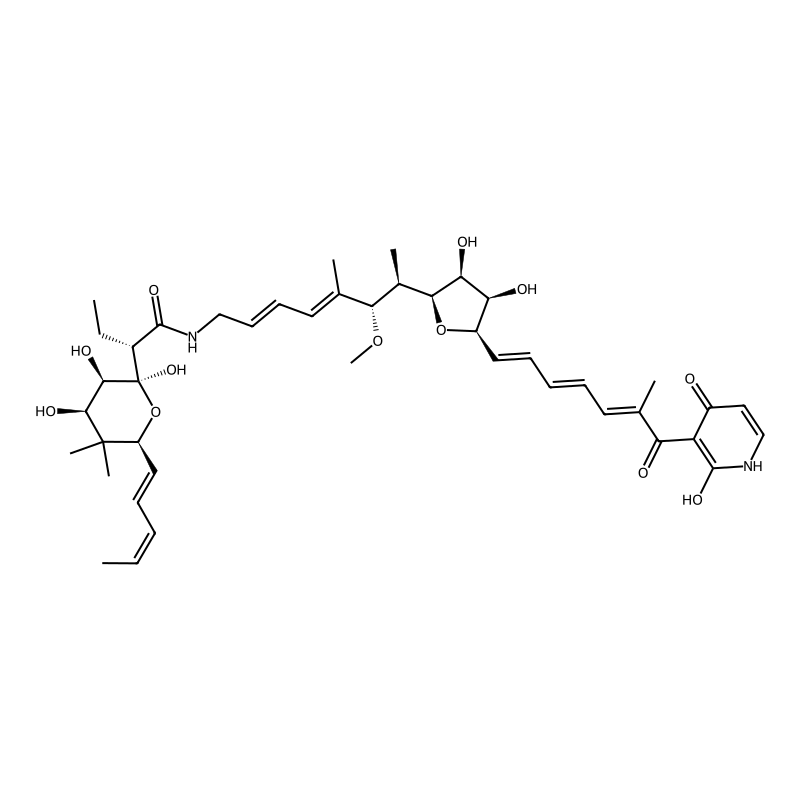
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antibacterial Activity
Kirromycin exhibits antibacterial activity against a broad spectrum of bacteria, including some strains resistant to other antibiotics. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli [].
Mechanism of Action
Understanding how Kirromycin works is crucial for developing new antibiotics. Research suggests it disrupts protein synthesis in bacteria by binding to the ribosome, a cellular structure responsible for protein production []. This mechanism differs from many common antibiotics, making Kirromycin a potential candidate for overcoming antibiotic resistance.
Structural Biology
Kirromycin's unique chemical structure allows researchers to study how antibiotics interact with ribosomes. By analyzing the binding between Kirromycin and the ribosome, scientists can gain insights into the design and development of new antibiotics with improved efficacy [].
Drug Discovery
Kirromycin serves as a valuable tool for researchers developing new antibiotics. Its specific mechanism of action and antibacterial properties can be used to identify and screen for novel antibiotic candidates with similar or improved activity profiles [].
- Origin: Kirromycin is isolated from the bacterium Streptomyces collinus Tü 365 [].
- Significance: Kirromycin acts as a potent inhibitor of protein synthesis in bacteria, making it a valuable tool for scientific research on protein translation and antibiotic development [].
Molecular Structure Analysis
- Key features: Kirromycin possesses a complex structure with three key moieties: a pyridone ring, a central tetrahydrofuran (THF) ring, and a sugar-like unit called goldinonic acid. These moieties contribute to its interaction with target molecules.
Chemical Reactions Analysis
- Synthesis: Kirromycin biosynthesis is a complex process involving a combination of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) enzymes. The specific details of all enzymatic steps are still being elucidated.
- Mechanism of action: Kirromycin inhibits protein synthesis by binding to elongation factor Tu (EF-Tu), a crucial protein in bacterial protein translation []. This binding prevents EF-Tu from undergoing a conformational change necessary for protein elongation, effectively stalling protein synthesis [].
Physical And Chemical Properties Analysis
- Data on specific physical and chemical properties like melting point, boiling point, and solubility is scarce due to the challenges of isolating and purifying kirromycin.
Kirromycin disrupts protein synthesis by targeting elongation factor Tu (EF-Tu) []. EF-Tu is responsible for delivering aminoacyl-tRNAs (charged transfer RNAs) to the ribosome during protein translation. Kirromycin binds to EF-Tu, preventing it from releasing the previously bound aminoacyl-tRNA and hindering the progression of the ribosome along the mRNA []. This effectively halts protein synthesis in bacteria [].
- Cytotoxicity: Studies suggest Kirromycin exhibits no cytotoxicity against mammalian cell lines at the highest concentrations tested, indicating potential selectivity for bacterial targets.
- Specific safety data on flammability, reactivity, and environmental impact is limited due to its use primarily in research settings.
Future Research Directions
- While kirromycin itself may not be a viable antibiotic due to production complexities, its unique structure and mechanism of action hold promise for the development of novel antibiotics targeting EF-Tu.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2. Wolf, H., Chinali, G., and Parmeggiani, A. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu Proc. Nat. Acad. Sci. USA 71(12), 4910-4914 (1974).

